1,2,7-Trimethylphenanthrene
CAS No.:
Cat. No.: VC18498013
Molecular Formula: C17H16
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16 |
|---|---|
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | 1,2,7-trimethylphenanthrene |
| Standard InChI | InChI=1S/C17H16/c1-11-4-7-16-14(10-11)6-9-15-13(3)12(2)5-8-17(15)16/h4-10H,1-3H3 |
| Standard InChI Key | YAJODSBSLFHRPN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C3=C(C=C2)C(=C(C=C3)C)C |
Introduction
Chemical Identity and Structural Characteristics
1,2,7-Trimethylphenanthrene consists of a phenanthrene backbone substituted with methyl groups at the 1-, 2-, and 7-positions (Figure 1). Its IUPAC name is 1,2,7-trimethylphenanthrene, with a molecular weight of 220.31 g/mol. The compound’s structure influences its physicochemical properties, including a boiling point of ~350°C and low water solubility (<1 mg/L), typical of higher-molecular-weight PAHs .
Key structural features:
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Three methyl groups introduce steric hindrance, reducing reactivity compared to non-alkylated PAHs.
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The angular arrangement of methyl groups affects intermolecular interactions in crystalline forms.
Occurrence and Environmental Distribution
Geological Reservoirs
1,2,7-Trimethylphenanthrene occurs naturally in fossil fuels and sedimentary organic matter. In biodegraded oils, its concentration increases relative to less stable PAHs due to microbial resistance . Data from Late Permian coal-bearing strata show trimethylphenanthrene concentrations ranging from 0.34 to 1.50 μg/g (Table 1) .
Table 1. Methylphenanthrene concentrations in geological samples
| Compound | Concentration Range (μg/g) | Source |
|---|---|---|
| 1,2,7-Trimethylphenanthrene | 0.34–1.50 | |
| 1,3,6-Trimethylphenanthrene | 0.57–0.77 |
Marine Sediments
In northern Mozambique, alkylated PAHs like 1,2,7-trimethylphenanthrene were detected at background levels (0.1–1.2 μg/kg) in 93% of sediment samples, with elevated concentrations near industrial sites . Fine-grained sediments (<63 μm) showed higher PAH adsorption due to organic carbon content .
Environmental Persistence and Biodegradation
1,2,7-Trimethylphenanthrene exhibits notable resistance to microbial degradation. In Athabasca oil sands, trimethylphenanthrenes persisted in heavily biodegraded bitumen, with <10% mass loss compared to 70–90% for n-alkanes . This stability arises from:
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Steric effects: Methyl groups hinder enzymatic attack on aromatic rings.
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Electron density: Alkylation reduces susceptibility to oxidative pathways .
Laboratory studies using Pseudomonas strains show half-lives exceeding 120 days under aerobic conditions.
Analytical Challenges and Methodologies
Partition Coefficients
Polyoxymethylene (POM)-water partition coefficients (log Kₚₒₘ) for alkylated PAHs range from 3.39 to 5.64, reflecting high hydrophobicity . For 1,2,7-trimethylphenanthrene, estimated log Kₚₒₘ ≈ 4.8 indicates strong sediment affinity .
Applications in Petroleum Geochemistry
1,2,7-Trimethylphenanthrene serves as a thermal maturity indicator. The methylphenanthrene index (MPI-1) correlates with vitrinite reflectance (R₀) in hydrocarbon source rocks:
where MP = methylphenanthrene . MPI-1 values >0.8 indicate peak oil generation .
Research Gaps and Future Directions
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Toxicity mechanisms: In vitro studies using human cell models are needed to assess carcinogenic potential.
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Bioremediation strategies: Engineering microbial consortia for targeted degradation of alkylated PAHs.
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Advanced detection: Hyphenated techniques (e.g., GC×GC-TOFMS) to resolve isomer-specific environmental distributions .
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